molecular formula C17H16FNO3S B2430816 (E)-4-(4-fluoroanilino)-3-(4-methylphenyl)sulfonylbut-3-en-2-one CAS No. 1024718-64-6

(E)-4-(4-fluoroanilino)-3-(4-methylphenyl)sulfonylbut-3-en-2-one

Cat. No. B2430816
CAS RN: 1024718-64-6
M. Wt: 333.38
InChI Key: DLKRDQBBTSBQBB-GZTJUZNOSA-N
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Description

(E)-4-(4-fluoroanilino)-3-(4-methylphenyl)sulfonylbut-3-en-2-one, also known as Fasudil, is a potent and selective inhibitor of the Rho-kinase (ROCK) family of serine/threonine kinases. It was originally developed as a vasodilator for the treatment of cerebral vasospasm after subarachnoid hemorrhage, but has since been found to have a wide range of potential therapeutic applications.

Scientific Research Applications

  • Antiandrogen Activity : The compound has been investigated for its role in antiandrogen activity. Research has shown that certain derivatives, such as 4'-cyano-3-[(4-fluorophenyl)sulfonyl]-2-hydroxy-2-methyl-3'-(trifluoromethyl)-propionanilide, exhibit partial androgen agonist activity, contributing to the development of novel, potent antiandrogens for treating androgen-responsive diseases (Tucker, Crook, & Chesterson, 1988).

  • Synthesis and Substituent Effects : Research focusing on the synthesis and assessment of substituent effects on (E)-1-(4-fluoro-3-methylphenyl)-3-phenylprop-2-en-1-one compounds has been conducted. This includes studying the yields, physical constants, and spectral data to understand the effects of different substituents (Balaji et al., 2015).

  • Molecular Structure Analysis : The molecular structure and crystal packing of compounds like (E)-3-(4-fluorophenyl)-1-(4-methylphenyl)prop-2-en-1-one have been analyzed to understand their geometrical configurations, which is essential for their applications in various chemical processes (Butcher et al., 2007).

  • Anion Exchange Polymer Electrolytes : The compound has applications in the synthesis of guanidinium-functionalized poly(arylene ether sulfone) anion exchange polymer electrolytes, which are significant for fuel cell technology. This involves precise control of cation functionality for stable phenyl rings, enhancing the efficiency of fuel cells (Kim, Labouriau, Guiver, & Kim, 2011).

  • Electrochemical Capacitor Applications : Derivatives of this compound have been evaluated as active materials in electrochemical capacitors. This includes examining their electrochemical performance, energy and power densities, and long-term stabilities, contributing to advancements in energy storage technologies (Ferraris, Eissa, Brotherston, & Loveday, 1998).

  • Fluorescent Molecular Probes : Derivatives of the compound have been utilized in creating fluorescent solvatochromic dyes. These dyes exhibit strong solvent-dependent fluorescence, useful in developing sensitive molecular probes for studying various biological events and processes (Diwu, Lu, Zhang, Klaubert, & Haugland, 1997).

  • Sulfonamides and Carbamates Synthesis : The compound is used in synthesizing sulfonamides and carbamates with antimicrobial activity. This includes molecular docking studies to predict the affinity and orientation of synthesized compounds at enzyme active sites, contributing to the development of new antimicrobial agents (Janakiramudu et al., 2017).

properties

IUPAC Name

(E)-4-(4-fluoroanilino)-3-(4-methylphenyl)sulfonylbut-3-en-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16FNO3S/c1-12-3-9-16(10-4-12)23(21,22)17(13(2)20)11-19-15-7-5-14(18)6-8-15/h3-11,19H,1-2H3/b17-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLKRDQBBTSBQBB-GZTJUZNOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C(=CNC2=CC=C(C=C2)F)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)/C(=C/NC2=CC=C(C=C2)F)/C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16FNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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